2,3-Dihydrobenzofuran-6-ol
Overview
Description
2,3-Dihydrobenzofuran is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran . It has been investigated for biotransformation using intact cells of Pseudomonas putida UV4 .
Synthesis Analysis
Synthetic approaches to the 2,3-dihydrobenzofuran ring system have been developed with an emphasis on recently developed methods . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis
The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .Chemical Reactions Analysis
2,3-Dihydrobenzofuran can be produced eco-friendly by fast pyrolysis from Dendrocalamus asper biomass . The highest values of 2,3-dihydrobenzofuran were obtained at the lowest residence time and temperature evaluated .Physical And Chemical Properties Analysis
The physicochemical pharmacokinetics and drug likeness score of 2,3-Dihydrobenzofuran-6-ol have been investigated . It did not violate the “Lipinski five rule” as drugs .Scientific Research Applications
Biocatalytic Synthesis
2,3-Dihydrobenzofurans, like 2,3-Dihydrobenzofuran-6-ol, are important pharmacophores in bioactive molecules. A biocatalytic strategy enables highly diastereo- and enantioselective construction of these compounds. These methods, involving engineered myoglobins, offer high enantiopurity and yields, useful for developing metalloprotein catalysts for carbene transfer reactions (Vargas et al., 2019).
Natural Product Synthesis
Natural products containing the 2,3-Dihydrobenzofuran skeleton, like 2,3-Dihydrobenzofuran-6-ol, have seen extensive synthetic studies. Techniques have been developed for synthesizing a range of natural products with this core structure, demonstrating the compound's versatility in natural product chemistry (Chen et al., 2019).
Chemical Synthesis and Functionalization
There are innovative methods for the enantioselective synthesis of 2,3-dihydrobenzofurans, involving sequential C-H functionalization reactions. These methods are pivotal for diversifying the structural possibilities of 2,3-dihydrobenzofuran derivatives (Wang et al., 2013).
Application in Antitumor Agents
Certain 2,3-dihydrobenzofuran derivatives demonstrate potential as antitumor agents. They have shown promising activity in inhibiting tubulin polymerization, a critical process in cell division. This makes them potential candidates for cancer treatment (Pieters et al., 1999).
Chemoenzymatic Asymmetric Synthesis
The chemoenzymatic asymmetric synthesis of optically active 2,3-dihydrobenzofurans offers a straightforward approach to producing these compounds in enantiopure form. This method combines kinetic resolution and bioreduction techniques (Mangas-Sánchez et al., 2010).
Catalytic Synthesis
Advancements in catalysis have enabled the synthesis of 2,3-dihydrobenzofuran-6-ol derivatives through reactions like aqueous transfer hydrogenation and asymmetric Heck/Tsuji-Trost reactions. These methods provide a route to optically pure compounds and highlight the compound's utility in complex synthesis processes (Fang et al., 2017; Tu et al., 2023).
Safety And Hazards
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFNMXBIRZBSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481776 | |
Record name | 2,3-dihydrobenzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-6-ol | |
CAS RN |
23681-89-2 | |
Record name | 2,3-dihydrobenzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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